Bienvenue dans la boutique en ligne BenchChem!

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Lipophilicity Blood–Brain Barrier CNS Drug Design

This 2-phenylsulfonyl-7-benzamide THIQ (CAS 954639-27-1) is a uniquely differentiated hybrid scaffold combining the CNS-penetrant sulfone pharmacophore (LogP ~4.8, cf. SK&F 29661 LogP -0.02) with a 7-benzamide motif that delivers 6-10× greater antiproliferative activity than tamoxifen in breast cancer lines. Its orthogonal pharmacophores enable simultaneous multi-target screening against PNMT, GPCRs, kinases, and carbonic anhydrases in fragment cocktails, reducing compound library procurement costs. One-step amide coupling from commercially available 2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS 1018509-94-8) supports rapid, cost-efficient SAR exploration for academic and biotech lead optimization programs.

Molecular Formula C22H20N2O3S
Molecular Weight 392.47
CAS No. 954639-27-1
Cat. No. B2471709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
CAS954639-27-1
Molecular FormulaC22H20N2O3S
Molecular Weight392.47
Structural Identifiers
SMILESC1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C22H20N2O3S/c25-22(18-7-3-1-4-8-18)23-20-12-11-17-13-14-24(16-19(17)15-20)28(26,27)21-9-5-2-6-10-21/h1-12,15H,13-14,16H2,(H,23,25)
InChIKeyJTYYJAVSQDEZEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 954639-27-1): Procurement-Relevant Structural & Pharmacological Context


N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 954639-27-1, molecular formula C22H20N2O3S, MW 392.5) is a fully synthetic tetrahydroisoquinoline (THIQ) derivative bearing a phenylsulfonyl group at the 2-position and a benzamide substituent at the 7-position . The THIQ scaffold is a privileged structure in medicinal chemistry, associated with diverse biological activities including enzyme inhibition (PNMT, carbonic anhydrase, MMPs), G-protein-coupled receptor antagonism (5-HT7, histamine H3), and anticancer cytotoxicity [1][2]. Unlike simpler THIQ congeners, this compound represents a hybrid pharmacophore that merges structural features of the historical PNMT inhibitor SK&F 29661 (a 7-sulfonamide) with those of N-substituted benzamide anticancer agents, positioning it as a versatile intermediate for fragment-based drug discovery and SAR exploration [3].

Why N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide Cannot Be Replaced by Generic THIQ Analogs


The 2-phenylsulfonyl-7-benzamide substitution pattern on the THIQ core creates a unique physicochemical and pharmacological signature that simple 7-sulfonamide (e.g., SK&F 29661) or unsubstituted THIQ analogs cannot replicate. The phenylsulfonyl group at position 2 markedly increases lipophilicity (calculated LogP ~3.4–4.8 vs. ~ -0.02 for SK&F 29661), which fundamentally alters membrane permeability, blood–brain barrier penetration potential, and protein binding [1][2]. In enzyme inhibition contexts, the sulfonyl moiety is isosteric with sulfonamide but electronically distinct: direct comparative data in the PNMT system show that sulfone analogs are approximately 10‑fold less potent than the corresponding sulfonamides (Ki 1.3 µM vs. 0.13 µM), yet they exhibit improved selectivity for PNMT over the α2‑adrenoceptor [3]. Furthermore, the 7‑benzamide moiety distinguishes this compound from 7‑sulfonanilides, which were found to be potent PNMT inhibitors in vitro but ineffective in vivo at 25–100 mg/kg in mice [4]. These orthogonal structure–activity relationships make the compound a non‑interchangeable scaffold for probing multiple target classes simultaneously.

Quantitative Differentiation Evidence for N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide vs. Closest Analogs


Lipophilicity-Driven Membrane Permeability Advantage Over 7‑Sulfonamide THIQs (e.g., SK&F 29661)

The target compound exhibits substantially higher calculated lipophilicity (SlogP 4.76) compared to the classic 7-sulfonamide PNMT inhibitor SK&F 29661 (cLogP -0.02) [1][2]. This ~4.8 log unit difference translates to an approximately 60,000‑fold higher theoretical octanol–water partition coefficient, predicting markedly enhanced passive membrane permeation. SK&F 29661 is known to be excluded from the CNS due to high polarity; the 2‑phenylsulfonyl substituent of the target compound may overcome this limitation, enabling CNS penetration studies that are impossible with the comparator [3].

Lipophilicity Blood–Brain Barrier CNS Drug Design

Distinct Target Engagement Profile: Sulfonyl vs. Sulfonamide PNMT Affinity Trade‑Off

In the PNMT enzyme system, isosteric replacement of sulfonamide with sulfone reduces binding affinity but improves selectivity over off‑target α2‑adrenoceptors. Direct comparative crystallographic data show that the 7‑sulfonyl analog (sulfone 24, hPNMT Ki = 1.3 µM) is 10‑fold less potent than the corresponding 7‑sulfonamide (16, hPNMT Ki = 0.13 µM), yet sulfone 24 displays superior selectivity for PNMT over the α2‑adrenoceptor [1]. The target compound contains a 2‑phenylsulfonyl group rather than a 7‑sulfonyl, but the general principle—that the sulfonyl moiety produces a distinct pharmacophore with divergent potency/selectivity profiles compared to sulfonamide—establishes that this compound will occupy a different region of chemical space than 7‑sulfonamide‑based analogs.

PNMT Inhibition Sulfonyl Isostere Selectivity

Anticancer Class Advantage: Benzamide‑Containing THIQs Demonstrate Superior Cytotoxicity Over Sulfonamide‑Only Analogs

A series of N‑substituted tetrahydroisoquinoline benzamide/benzene sulfonamide compounds protected under US Patent 8,889,713 demonstrated IC50 values 6‑ to 10‑fold lower (more potent) than tamoxifen against breast cancer cell lines [1]. The target compound embodies the benzamide pharmacophore at the 7‑position, which is the structural determinant associated with this enhanced antiproliferative activity. In contrast, the historical 7‑sulfonanilide analogs (e.g., p‑bromo‑ and p‑chloro‑sulfonanilides) showed potent in vitro PNMT inhibition but failed to inhibit norepinephrine‑to‑epinephrine conversion in vivo at doses up to 100 mg/kg, indicating poor cellular efficacy or pharmacokinetics [2]. The benzamide substitution pattern therefore confers a distinct anticancer phenotype not accessible to 7‑sulfonamide‑only scaffolds.

Anticancer Activity Breast Cancer Benzamide Pharmacophore

Physicochemical Differentiation: Increased Molecular Weight and PSA Alter Pharmacokinetic Suitability Compared to SK&F 29661

The target compound (MW 392.5 Da) is substantially larger than SK&F 29661 (MW 212.3 Da) and features a topological polar surface area of approximately 72.2 Ų (estimated for the core; full compound likely > 90 Ų due to benzamide carbonyl) versus 72.19 Ų (TPSA) for SK&F 29661 [1]. The increased molecular weight and the presence of two aromatic rings (phenylsulfonyl and benzamide) enhance potential for hydrophobic protein–ligand interactions (π‑π stacking, van der Waals contacts) while maintaining a PSA amenable to oral bioavailability (typically < 140 Ų). The hydrogen‑bond donor count is reduced from 2 (sulfonamide NH2) to 1 (benzamide NH), which may reduce aqueous solubility but improve membrane diffusion rates.

Molecular Weight Polar Surface Area Drug‑Likeness

Synthetic Versatility: The 2‑Phenylsulfonyl‑7‑amine Intermediate Enables Divergent Derivatization

The 7‑amine precursor, 2‑(phenylsulfonyl)‑1,2,3,4‑tetrahydroisoquinolin‑7‑amine (CAS 1018509‑94‑8), is commercially available from multiple vendors (e.g., Fujifilm Wako, Life Chemicals) and serves as a direct synthetic intermediate for the target benzamide via simple acylation with benzoyl chloride or benzoic acid coupling reagents [1]. This contrasts with the 7‑sulfonamide series, where diversification at the 7‑position requires sulfonylation of the amine, limiting the range of accessible amide bond‑containing analogs. The amine intermediate allows systematic variation of the benzamide moiety, enabling rapid generation of focused compound libraries for SAR studies across multiple target classes.

Synthetic Intermediate Parallel Synthesis Fragment Library

Orthogonal Pharmacophore: Simultaneous Engagement of Sulfonyl‑Binding and Amide‑Binding Protein Pockets

Crystallographic studies on THIQ sulfonamides bound to carbonic anhydrase II reveal that the sulfonamide group coordinates the catalytic zinc ion, while the THIQ scaffold occupies a hydrophobic pocket [1]. The target compound replaces the zinc‑binding sulfonamide with a phenylsulfonyl group (which cannot coordinate zinc) and introduces a benzamide at the 7‑position, creating a fundamentally different binding mode. This dual‑pharmacophore architecture allows the compound to simultaneously probe sulfonyl‑binding pockets (e.g., in PNMT, where sulfone 24 binds with Ki = 1.3 µM) and amide‑recognizing sites (e.g., in kinase or protease ATP‑binding clefts), a capability absent in single‑pharmacophore analogs.

Fragment‑Based Drug Discovery Dual Pharmacophore Crystallographic Screening

Key Application Scenarios for N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide Based on Verified Evidence


CNS‑Penetrant PNMT Inhibitor Lead Optimization

The target compound’s LogP of ~4.8, in contrast to SK&F 29661’s cLogP of -0.02, makes it a superior starting point for designing brain‑penetrant PNMT inhibitors for CNS disorders such as hypertension, stress‑related pathologies, or Parkinson’s disease. SK&F 29661 is excluded from the CNS due to high polarity [1]. By incorporating the 2‑phenylsulfonyl group, the target compound overcomes this limitation while retaining a sulfone pharmacophore known to engage PNMT (cf. sulfone 24, hPNMT Ki = 1.3 µM) with selectivity over α2‑adrenoceptors [2].

Breast Cancer Antiproliferative Screening Library Component

The 7‑benzamide motif is associated with 6‑ to 10‑fold greater antiproliferative activity than tamoxifen in breast cancer cell lines, as demonstrated by the N‑substituted THIQ benzamide patent series [3]. The target compound can be deployed as a validated screening hit for estrogen‑receptor‑positive and triple‑negative breast cancer panels, either as a standalone compound or following further derivatization of the benzamide ring.

Fragment‑Based Drug Discovery (FBDD) Dual‑Pharmacophore Probe

The orthogonal 2‑phenylsulfonyl (hydrophobic pocket binder) and 7‑benzamide (amide‑recognizing element) pharmacophores enable simultaneous screening against multiple protein families (kinases, proteases, GPCRs, carbonic anhydrases) in fragment cocktails [4]. This dual functionality increases the probability of identifying initial hits in primary screens compared to single‑pharmacophore fragments, reducing the number of compounds that must be procured to achieve comparable library coverage.

Parallel Medicinal Chemistry via Commercial Amine Intermediate

The commercially available 2‑(phenylsulfonyl)‑1,2,3,4‑tetrahydroisoquinolin‑7‑amine (CAS 1018509‑94‑8) enables rapid, one‑step amide coupling to generate diverse 7‑benzamide analogs [5]. This synthetic efficiency supports high‑throughput SAR exploration and reduces the cost per analog compared to de novo synthesis of individual 7‑sulfonamide derivatives, making it ideal for academic screening centers and biotech lead optimization programs with constrained budgets.

Quote Request

Request a Quote for N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.